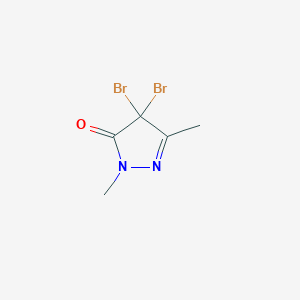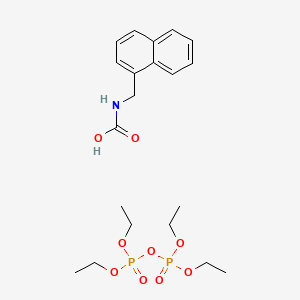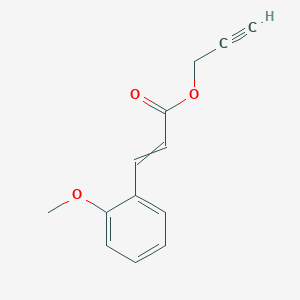![molecular formula C20H16O3 B14304670 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol CAS No. 112575-95-8](/img/structure/B14304670.png)
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol is an organic compound with a complex structure that includes a fluorene backbone substituted with hydroxymethyl and diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with suitable organic solvents, followed by cyclization in the presence of organic bases . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification methods such as chromatography and crystallization ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxymethyl groups to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism by which 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl and diol groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparación Con Compuestos Similares
2-Hydroxymethyl-phenol: Shares the hydroxymethyl group but lacks the fluorene backbone.
1,3-Propanediol-2-O-4’-(3’,5’-dimethoxy-1’-hydroxymethyl)phenyl ether: Contains similar functional groups but has a different core structure.
Propiedades
Número CAS |
112575-95-8 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)phenyl]-9H-fluorene-2,9-diol |
InChI |
InChI=1S/C20H16O3/c21-11-12-5-1-2-6-13(12)18-17(22)10-9-15-14-7-3-4-8-16(14)20(23)19(15)18/h1-10,20-23H,11H2 |
Clave InChI |
RLHAHBDBAMOSNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)C2=C(C=CC3=C2C(C4=CC=CC=C34)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)






![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)



